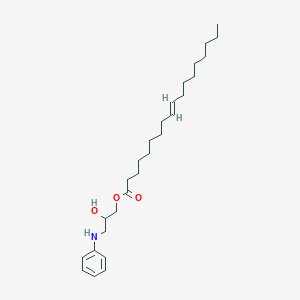

(3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate

Description

SB 202190 hydrochloride: is a selective and cell-permeable inhibitor of p38 mitogen-activated protein kinase (MAPK). It is widely used in scientific research to study the role of p38 MAPK in various cellular processes, including inflammation, cell cycle regulation, and apoptosis . The compound is known for its high potency and specificity, making it a valuable tool in both basic and applied research.

Properties

CAS No. |

102390-02-3 |

|---|---|

Molecular Formula |

C27H45NO3 |

Molecular Weight |

431.7 g/mol |

IUPAC Name |

(3-anilino-2-hydroxypropyl) (E)-octadec-9-enoate |

InChI |

InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-27(30)31-24-26(29)23-28-25-20-17-16-18-21-25/h9-10,16-18,20-21,26,28-29H,2-8,11-15,19,22-24H2,1H3/b10-9+ |

InChI Key |

ZSQHZTSVIIYJNV-MDZDMXLPSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CNC1=CC=CC=C1)O |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(CNC1=CC=CC=C1)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CNC1=CC=CC=C1)O |

Synonyms |

3-(N-phenylamino)-1,2-propanediol 1-oleoyl ester MEPAP 1-oleyl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: SB 202190 hydrochloride can be synthesized through a multi-step process involving the reaction of 4-fluorophenylhydrazine with 4-hydroxybenzaldehyde to form a hydrazone intermediate. This intermediate is then cyclized with 4-pyridinecarboxaldehyde under acidic conditions to yield the imidazole core structure. The final product is obtained by hydrochloride salt formation .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: SB 202190 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the fluorophenyl and pyridyl moieties .

Common Reagents and Conditions:

Oxidation: Not commonly involved in oxidation reactions.

Reduction: Not typically reduced under standard conditions.

Substitution: Commonly involves nucleophilic substitution reactions, particularly at the fluorophenyl group.

Major Products: The major products formed from these reactions are typically derivatives of the imidazole core structure, which may have modified biological activities .

Scientific Research Applications

Chemistry: SB 202190 hydrochloride is used as a chemical probe to study the inhibition of p38 MAPK and its downstream effects on various signaling pathways .

Biology: In biological research, it is used to investigate the role of p38 MAPK in cellular processes such as inflammation, stress response, and apoptosis. It has been shown to induce differentiation of human embryonic stem cells into cardiomyocytes .

Medicine: The compound has potential therapeutic applications in cancer research due to its ability to inhibit p38 MAPK, which is involved in tumor progression and metastasis .

Industry: While its industrial applications are limited, SB 202190 hydrochloride is used in the development of new therapeutic agents targeting p38 MAPK .

Mechanism of Action

SB 202190 hydrochloride exerts its effects by binding to the ATP pocket of the active recombinant human p38 kinase. This binding inhibits the kinase activity of p38α and p38β isoforms, thereby blocking the phosphorylation of downstream targets such as activating transcription factor 2 (ATF-2) . The inhibition of p38 MAPK leads to the modulation of various cellular processes, including inflammation, cell cycle regulation, and apoptosis .

Comparison with Similar Compounds

SB 203580: Another p38 MAPK inhibitor with similar potency and specificity.

VX-702: A potent and selective inhibitor of p38 MAPK with potential therapeutic applications.

SP600125: A c-Jun N-terminal kinase (JNK) inhibitor that also targets p38 MAPK.

Uniqueness: SB 202190 hydrochloride is unique due to its high selectivity for p38α and p38β isoforms and its ability to induce differentiation of human embryonic stem cells into cardiomyocytes . This makes it a valuable tool in both basic research and potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.